Physicochemical properties of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine
Physicochemical properties of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine
Title: Physicochemical Profiling and Analytical Methodologies for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine: A Technical Guide
Executive Summary
As a Senior Application Scientist in early-stage drug development, I frequently encounter specialized scaffolds that require rigorous physicochemical profiling before they can be advanced into in vitro or in vivo models. 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS: 1935340-44-5)[1] is one such compound. It is a structurally rigid, halogenated primary amine that serves as a critical pharmacophore in the development of centrally acting therapeutics (e.g., monoamine reuptake inhibitors).
Relying solely on in silico predictions for halogenated cyclobutanes often leads to downstream pharmacokinetic failures due to unexpected solvation effects caused by the steric bulk of the cyclobutane ring. This whitepaper details the structural rationale, quantitative physicochemical properties, and the self-validating experimental protocols required to accurately characterize this compound.
Structural Rationale & Physicochemical Profile
The architecture of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine is defined by three distinct functional domains, each contributing to its overall physicochemical behavior:
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The Cyclobutane Core: In medicinal chemistry, cyclobutane rings are utilized to restrict the conformation of flexible alkyl chains. Here, it forces the methanamine group into a specific spatial orientation relative to the phenyl ring, which is a critical vector for binding to monoamine transporters (SERT, NET, DAT).
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The 3,5-Dichloro Substitution: Placing highly electronegative chlorine atoms at the meta positions (3 and 5) of the phenyl ring significantly increases the overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration. Furthermore, it prevents rapid oxidative metabolism by CYP450 enzymes at these positions.
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The Primary Amine (-CH₂-NH₂): The basic nitrogen is essential for target engagement (typically forming a salt bridge with a conserved aspartate residue in CNS targets). The electron-withdrawing inductive effect (-I) of the 3,5-dichlorophenyl group, transmitted through the cyclobutane ring, slightly depresses the basicity of this amine compared to standard aliphatic amines.
Quantitative Data Summary
| Property | Value | Analytical / Predictive Method |
| Molecular Formula | C11H13Cl2N | - |
| Molar Mass | 230.13 g/mol | Mass Spectrometry[2] |
| CAS Registry Number | 1935340-44-5 | Chemical Database[1] |
| LogP (Octanol/Water) | ~3.8 (Estimated) | HPLC Method (OECD 117)[3] |
| pKa (Aqueous) | 9.5 - 9.8 | Potentiometric Titration (OECD 112)[4] |
| Topological Polar Surface Area | 26.02 Ų | In silico 2D calculation |
| Hydrogen Bond Donors | 2 (N-H bonds) | Structural analysis |
| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Structural analysis |
| Rotatable Bonds | 2 | Structural analysis |
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the protocols used to measure the pKa and LogP of this compound must be designed as self-validating systems. The inherent lipophilicity of the 3,5-dichloro substitution renders standard aqueous methods obsolete.
Protocol 1: Potentiometric Determination of pKa (OECD 112)
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Causality & Rationale: Due to the compound's high lipophilicity and low aqueous solubility, standard aqueous titration will fail due to precipitation of the free base as the pH increases. A Yasuda-Shedlovsky extrapolation using a cosolvent system is mandatory to obtain an accurate aqueous pKa[4].
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Step-by-Step Methodology:
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Prepare 0.01 M solutions of the compound (as an HCl salt) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH by volume).
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Titrate each solution with 0.1 M standardized NaOH using a calibrated glass electrode potentiometer at a constant temperature of 25.0 ± 0.1 °C.
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Record the apparent pKa (psKa) for each cosolvent ratio at the half-equivalence point.
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Self-Validation Step: Plot the measured psKa values against the inverse of the dielectric constant (1/ε) of the respective solvent mixtures. A strict linear regression ( R2>0.99 ) confirms that no precipitation or micelle formation occurred during the titrations. Extrapolate the linear fit to the 1/ε of pure water to determine the true thermodynamic aqueous pKa.
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Protocol 2: LogP Determination via HPLC Method (OECD 117)
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Causality & Rationale: The traditional shake-flask method (OECD 107)[5] is prone to severe emulsion formation when testing highly lipophilic primary amines, leading to artificially skewed partition coefficients. The HPLC method (OECD 117) provides a robust alternative by correlating chromatographic retention time with lipophilicity[3].
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Step-by-Step Methodology:
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Equip an HPLC system with a standard C18 analytical column. Use a mobile phase of Methanol/Water, heavily buffered to pH 11.5 (using 0.01 M sodium hydroxide) to ensure the primary amine is fully unionized (free base form).
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Inject a calibration mixture of reference standards with known, established LogP values (e.g., toluene, chlorobenzene, naphthalene, and 1,2,4-trichlorobenzene).
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Inject 1-(3,5-Dichlorophenyl)cyclobutanemethanamine and record its retention time ( tR ).
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Calculate the capacity factor ( k′ ) for all analytes: k′=(tR−t0)/t0 , where t0 is the column dead time (measured using an unretained marker like thiourea).
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Self-Validation Step: Construct a calibration curve of logk′ versus the known LogP of the reference standards. The interpolation of the test compound's logk′ must fall strictly within the linear range of the standards to be considered scientifically valid.
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Pharmacokinetic Implications
The intersection of the compound's pKa (~9.6) and LogP (~3.8) dictates its pharmacokinetic behavior. At a physiological pH of 7.4, the compound will be predominantly ionized (>99% in the protonated state). However, the high intrinsic lipophilicity of the neutral species ensures that the minute fraction of unionized drug can rapidly partition across the lipophilic Blood-Brain Barrier (BBB).
Furthermore, the Topological Polar Surface Area (TPSA) of 26.02 Ų is well below the established 90 Ų upper limit required for efficient CNS penetration, confirming its exceptional suitability for neuropharmacological applications.
Analytical Workflow Visualization
Caption: Analytical workflow for the physicochemical profiling of 1-(3,5-DCP)CBM.
References
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[1] Title: Product Search - 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS: 1935340-44-5). Source: AccelaChem. URL:[Link]
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[2] Title: 1-(3,5-Dichlorophenyl)cyclobutanemethanamine - Physico-chemical Properties. Source: ChemBK. URL:[Link]
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[4] Title: OECD Test Guideline 112: Dissociation Constants in Water. Source: Umwelt-online. URL: [Link]
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[5] Title: Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water". Source: Fraunhofer-Publica. URL:[Link]
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[3] Title: GHS Document on Bioaccumulation and Partition Coefficients (OECD 107, 117, 123). Source: UNECE. URL: [Link]
Sources
- 1. SY226694,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. chembk.com [chembk.com]
- 3. unece.org [unece.org]
- 4. umwelt-online.de [umwelt-online.de]
- 5. Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. [publica.fraunhofer.de]
